|A-Glucuronide-dPBD-PEG5-NH2
Description
BenchChem offers high-quality |A-Glucuronide-dPBD-PEG5-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about |A-Glucuronide-dPBD-PEG5-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C78H101N7O35 |
|---|---|
Molecular Weight |
1696.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[[(6aS)-3-[5-[[(6aS)-5-[[3-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-4-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methoxycarbonyl]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl]oxymethyl]-2-(2-methoxyethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C78H101N7O35/c1-41-29-51-71(96)84(77(102)114-39-43-9-11-53(47(31-43)67(92)80-13-17-104-3)117-75-63(90)59(86)61(88)65(119-75)73(98)99)49-35-57(55(105-4)33-45(49)69(94)82(51)37-41)112-15-7-6-8-16-113-58-36-50-46(34-56(58)106-5)70(95)83-38-42(2)30-52(83)72(97)85(50)78(103)115-40-44-10-12-54(118-76-64(91)60(87)62(89)66(120-76)74(100)101)48(32-44)68(93)81-14-18-107-19-20-108-21-22-109-23-24-110-25-26-111-27-28-116-79/h9-12,31-36,51-52,59-66,71-72,75-76,86-91,96-97H,1-2,6-8,13-30,37-40,79H2,3-5H3,(H,80,92)(H,81,93)(H,98,99)(H,100,101)/t51-,52-,59-,60-,61-,62-,63+,64+,65-,66-,71?,72?,75+,76+/m0/s1 |
InChI Key |
MUVJFUNVXJZTIV-FUSZXKDTSA-N |
Isomeric SMILES |
COCCNC(=O)C1=C(C=CC(=C1)COC(=O)N2C([C@@H]3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCCCOC5=C(C=C6C(=C5)N(C([C@@H]7CC(=C)CN7C6=O)O)C(=O)OCC8=CC(=C(C=C8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O)C(=O)NCCOCCOCCOCCOCCOCCON)OC)OC)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
Canonical SMILES |
COCCNC(=O)C1=C(C=CC(=C1)COC(=O)N2C(C3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCCCOC5=C(C=C6C(=C5)N(C(C7CC(=C)CN7C6=O)O)C(=O)OCC8=CC(=C(C=C8)OC9C(C(C(C(O9)C(=O)O)O)O)O)C(=O)NCCOCCOCCOCCOCCOCCON)OC)OC)O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Origin of Product |
United States |
Fundamental Principles and Design Rationale of A Glucuronide Dpbd Peg5 Nh2 Conjugates
Conceptual Basis of Prodrug Design for Enzyme-Triggered Release Systems
Prodrugs are inactive or significantly less active precursors of a drug that are converted into the active form within the body through enzymatic or chemical reactions. ijpsjournal.comrjptonline.org This approach is a cornerstone of modern drug development, addressing challenges such as poor solubility, instability, and lack of target specificity of conventional drugs. ijpsjournal.comrsc.orgorientjchem.org
The concept of a "prodrug" was first introduced by Adrien Albert in 1958 to describe compounds that undergo biotransformation before exerting their pharmacological effects. ijnrd.org Early prodrugs were often simple chemical modifications, such as esters, designed to improve a drug's absorption or solubility. orientjchem.org The 1980s marked a significant evolution with the development of targeted prodrugs, including glucuronide-based systems for colon-specific delivery. ijnrd.org The following decade saw the rise of more complex strategies, such as peptide-based and virus-targeted prodrugs. ijnrd.org In recent years, the field has advanced further, incorporating sophisticated technologies like nanotechnology and stimuli-responsive systems to achieve highly specific drug release. ijnrd.orgkarplab.net This evolution from simple carriers to intelligent, targeted systems reflects a deeper understanding of both chemistry and biology, enabling the creation of "smart" drugs that can be activated at a specific site of action. ijpsjournal.com
The tumor microenvironment often exhibits distinct physiological characteristics compared to healthy tissues, such as a lower pH and the overexpression of certain enzymes. nih.govacs.orgmdpi.com This provides a unique opportunity for targeted drug delivery through the use of linkers that are sensitive to these specific triggers.
pH-Sensitive Linkers: The extracellular pH of solid tumors is often slightly acidic (pH 6.5-6.9) compared to the physiological pH of blood (around 7.4). nih.gov Furthermore, upon internalization into cells, the pH within endosomes and lysosomes drops to approximately 5.0-6.0 and 4.5-5.0, respectively. nih.gov pH-sensitive linkers, such as hydrazones, are designed to be stable at neutral pH but hydrolyze and release the drug in these more acidic environments. nih.govnjbio.com
Enzyme-Sensitive Linkers: Many tumors overexpress specific enzymes, such as proteases (e.g., cathepsins, matrix metalloproteinases) and glycosidases (e.g., β-glucuronidase). nih.govmdpi.comresearchgate.net This enzymatic dysregulation can be exploited by incorporating enzyme-cleavable peptide or glycosidic linkages into the prodrug design. nih.govrsc.org This strategy offers high specificity, as the drug is only released in the presence of the target enzyme, which is abundant in the tumor microenvironment. rsc.orgresearchgate.net
The combination of these strategies allows for a multi-layered approach to targeted drug delivery, enhancing the therapeutic window of potent cytotoxic agents.
Role of the β-Glucuronide Moiety in Targeted Activation
The β-glucuronide moiety in A-Glucuronide-dPBD-PEG5-NH2 serves as the enzymatic trigger for the release of the cytotoxic payload. This design leverages the overexpression of the enzyme β-glucuronidase in the tumor microenvironment. nih.gov
β-Glucuronidase is a lysosomal enzyme that is also found at elevated levels in the extracellular environment of many solid tumors, including breast, lung, and gastrointestinal carcinomas. mdpi.comresearchgate.netrsc.org This overexpression is often associated with necrotic areas within the tumor and the presence of inflammatory cells like macrophages and neutrophils. researchgate.net In contrast, the levels of β-glucuronidase in healthy tissues are generally low. This differential expression provides a highly specific mechanism for targeted drug release. The enzyme catalyzes the hydrolysis of the glycosidic bond in β-glucuronide conjugates, liberating the aglycone (the drug or a self-immolative linker attached to the drug). nih.govrsc.org
The design of effective glucuronide prodrugs requires careful consideration of several factors. The linker connecting the glucuronic acid to the drug must be stable in circulation to prevent premature drug release. nih.gov Furthermore, the entire conjugate must be a good substrate for β-glucuronidase. In some cases, a self-immolative spacer is incorporated between the glucuronide and the drug. Once the glucuronide is cleaved, this spacer undergoes a spontaneous chemical rearrangement to release the unmodified, active drug. mdpi.com The solubility of the prodrug is also a critical factor; the glucuronide moiety generally increases the water solubility of the parent compound. mdpi.comnih.govnih.gov
Structural and Mechanistic Significance of Pyrrolobenzodiazepine (PBD) Dimers
The cytotoxic payload of A-Glucuronide-dPBD-PEG5-NH2 is a pyrrolobenzodiazepine (PBD) dimer. PBDs are a class of sequence-selective DNA-alkylating compounds with potent antitumor properties. adcreview.comadcreview.com
PBD dimers consist of two PBD units linked together, which allows them to bind to the minor groove of DNA and form covalent interstrand cross-links. adcreview.commdpi.comnih.gov This cross-linking is highly cytotoxic as it blocks DNA replication and transcription, ultimately leading to cell death. adcreview.commdpi.com The unique three-dimensional shape of PBDs allows them to fit snugly within the DNA minor groove. mdpi.com An electrophilic imine moiety at the N10-C11 position of the PBD structure is responsible for forming a covalent bond with the C2-NH2 group of a guanine (B1146940) base. adcreview.commdpi.com
PBD dimers are significantly more potent than their monomeric counterparts and are effective against a broad spectrum of tumor types. adcreview.commdpi.com Their mechanism of action, which involves minimal distortion of the DNA helix, may help to circumvent some common mechanisms of drug resistance. adcreview.com The high potency of PBD dimers makes them ideal payloads for ADCs, as only a small number of molecules are needed to kill a cancer cell once delivered. adcreview.comadcreview.com
Interactive Data Tables
Table 1: Properties of A-Glucuronide-dPBD-PEG5-NH2
| Property | Value | Reference |
| Molecular Formula | C₈₀H₁₀₂F₃N₇O₃₇ | |
| Molecular Weight | 1810.69 g/mol | |
| CAS Number | 2246364-63-4 |
Table 2: Key Components and Their Functions
| Component | Function | Reference |
| β-Glucuronide | Enzymatic trigger for payload release in the tumor microenvironment. | |
| dPBD (PBD Dimer) | Highly potent cytotoxic payload that cross-links DNA. | |
| PEG5 | Enhances solubility, reduces aggregation, and improves pharmacokinetic properties. | medchemexpress.comsigmaaldrich.com |
| NH2 (Amine) | Provides a point of attachment for conjugation to an antibody. |
Overview of dPBD as a DNA Minor Groove Binding Warhead
Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating compounds. researchgate.net PBD dimers, which consist of two PBD units linked together, are particularly potent cytotoxic agents. researchgate.net The dipyrrolo[1,2-a : 2',1'c] chempep.comresearchgate.netbenzodiazepine (DPBD) derivatives represent a significant area of research due to their potent biological activity. researchgate.net
These compounds function as "warheads" in targeted therapies. Once delivered to a target cell, the PBD dimer binds within the minor groove of the DNA. researchgate.net This binding is not passive; it involves the formation of a covalent bond, leading to DNA interstrand cross-links without causing significant distortion of the DNA helix. researchgate.net This potent DNA-damaging activity disrupts essential cellular processes like replication and transcription, ultimately leading to cell death (apoptosis). researchgate.net The cytotoxicity of PBD dimers is strongly correlated with their ability to form these DNA cross-links. researchgate.net
Theoretical Basis of dPBD-Mediated DNA Interaction
The interaction between dPBD and DNA is a highly specific, non-covalent initial binding followed by a covalent reaction. Small, crescent-shaped molecules like PBDs are designed to fit snugly within the minor groove of the DNA double helix, often showing a preference for adenine (B156593) (A) and thymine (B56734) (T) rich sequences. beilstein-journals.orgesr.ienih.gov This binding is energetically favored by the displacement of water molecules from the minor groove, a process driven by hydrophobic forces that results in a significant entropic increase. beilstein-journals.orgesr.ie
Once positioned correctly in the minor groove, the key chemical reaction occurs. The mechanism relies on the nucleophilic C2-amino group of a guanine base in the DNA sequence forming a covalent bond with an electrophilic N10-C11 imine moiety on the PBD warhead. researchgate.net When a dPBD (dimer) is used, it has two such reactive imine moieties, allowing it to bind to guanine bases on opposite strands of the DNA, creating a highly cytotoxic interstrand cross-link. researchgate.net This covalent modification of the DNA is a critical step that interferes with the cellular machinery, leading to cell cycle arrest and apoptosis. researchgate.net
Table 1: Key Interactions in dPBD-DNA Binding
| Interaction Type | Description | Key Components | Reference |
|---|---|---|---|
| Initial Binding | Non-covalent fitting into the DNA minor groove. | Crescent shape of dPBD, A-T rich DNA sequences. | beilstein-journals.orgesr.ie |
| Driving Force | Hydrophobic forces and entropy gain from displacing water molecules. | Displacement of the "spine of hydration" from the minor groove. | beilstein-journals.orgesr.ie |
| Covalent Bonding | Formation of a stable covalent bond between the drug and DNA. | Nucleophilic C2-amino group of guanine and the electrophilic N10-C11 imine of dPBD. | researchgate.net |
| Final Effect | Creation of DNA interstrand cross-links, leading to disruption of DNA replication and transcription. | Two reactive sites on the dPBD dimer binding to opposite DNA strands. | researchgate.net |
Polyethylene (B3416737) Glycol (PEG) Linker in Advanced Conjugate Architectures
Influence of PEG Length and Topology on Molecular Dimensions
PEG Length (Molecular Weight): Increasing the molecular weight of the PEG chain proportionally increases the polymer chain length and the hydrodynamic radius of the conjugate. nih.govacs.org However, this relationship is not always linear. Studies have shown that covalently attached PEG chains can condense on a protein's surface, meaning a tenfold increase in PEG molecular weight might only result in a twofold increase in the conjugate's radius. acs.org The molecular weight of PEG is a critical determinant for surface shielding; a sufficiently thick PEG layer is needed to prevent interactions with serum proteins and subsequent clearance from the body. nih.gov For instance, nanoparticles designed with a specific PEG length of 13.8 nm (corresponding to a molecular weight of 5000 Da) demonstrated prolonged blood circulation and enhanced tumor accumulation compared to those with shorter or longer PEG chains. researchgate.net
PEG Topology: The architecture of the PEG linker also plays a crucial role. Linear PEGs are common for bioconjugation, while multi-arm or branched (Y-shaped) PEGs can be used to create different molecular shapes and may improve stability in vivo. sigmaaldrich.com The topology influences how the PEG chains arrange themselves, transitioning from a "mushroom" to a "brush" conformation as the density of PEG chains on a surface increases. researchgate.net Studies comparing different PEG architectures have found that the topology can affect the size and zeta potential of DNA complexes, with linear (block-like) configurations forming smaller nanoparticles compared to statistical configurations of shorter PEG chains. nih.gov Molecular dynamics simulations have shown that linear and cross-linked topologies of PEG-modified polymers exhibit vastly different wetting behaviors, highlighting the impact of architecture on surface properties at a molecular level. acs.org
Table 2: Effect of PEG Characteristics on Conjugate Properties
| PEG Characteristic | Influence on Molecular Dimension | Functional Implication | Reference |
|---|---|---|---|
| Length (MW) | Increases hydrodynamic radius and overall size. | Affects circulation time, shielding from immune system, and interaction with biological barriers. | nih.govacs.orgresearchgate.net |
| Topology (Linear) | Forms block-like configurations, can lead to smaller, more compact nanoparticles. | Commonly used for standard PEGylation and bioconjugation. | sigmaaldrich.comnih.gov |
| Topology (Branched/Multi-arm) | Creates larger, more complex three-dimensional structures. | Can improve in vivo stability and is used for creating hydrogels and scaffolds. | sigmaaldrich.com |
PEGylation as a Strategy for Modulating Molecular Interactions
PEGylation is a powerful strategy for altering a molecule's interaction with its biological environment. interchim.com The highly hydrophilic PEG chains create a protective layer or "stealth" shield around the conjugate. researchgate.net This has several key benefits:
Reduced Immunogenicity: The PEG shield can mask the conjugate from the host's immune system, reducing the likelihood of an immune response. ucl.ac.beresearchgate.net
Decreased Protein Adsorption: The physical barrier provided by PEG chains prevents the non-specific adsorption of plasma proteins, which is often the first step in clearance by the mononuclear phagocyte system (MPS). nih.govresearchgate.net
Improved Stability and Solubility: PEGylation increases the water solubility of hydrophobic drugs and protects them from degradation by metabolic enzymes. interchim.comucl.ac.be
Enhanced Pharmacokinetics: By reducing immune recognition and protein binding, PEGylation prolongs the circulation time of the conjugate in the bloodstream, allowing more time for it to reach its intended target. nih.govresearchgate.net
The effectiveness of these modulations depends on factors like PEG density and molecular weight. nih.govresearchgate.net For example, a dense PEG surface coating is necessary for nanoparticles to diffuse effectively through biological barriers like mucus. nih.gov However, there is an optimal balance, as emerging evidence suggests that excessive PEGylation might impair the internalization of nanoparticles by target tumor cells. researchgate.net Therefore, the design of the PEG linker must be carefully tuned to achieve the desired stability and pharmacokinetic profile without compromising therapeutic efficacy. nih.gov
Amine Functionalization (NH2) for Bioconjugation Versatility
The inclusion of a terminal primary amine (-NH2) group on a linker is a common and highly effective strategy for enabling chemical conjugation. chempep.comthermofisher.com Primary amines are particularly useful because they are highly nucleophilic and readily accessible for reaction. thermofisher.comoup.com In proteins, primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.comthermofisher.com Their positive charge at physiological pH typically places them on the outer surfaces of proteins, making them available for conjugation without needing to denature the molecule. thermofisher.comthermofisher.com This inherent reactivity and accessibility make the amine group a versatile handle for attaching a wide variety of molecules, including dyes, targeting ligands, or other functional components, using a broad range of well-established chemical reactions. oup.comacs.org
Amine Reactivity in Covalent Coupling Chemistries
The nucleophilic nature of the primary amine group allows it to react with numerous chemical groups to form stable, covalent bonds. thermofisher.com This versatility is central to the field of bioconjugation. Some of the most common amine-reactive chemistries include:
N-hydroxysuccinimide (NHS) Esters: This is one of the most popular methods for targeting primary amines. NHS esters react with amines at a pH of 7.2 to 9 to form a stable and irreversible amide bond. The reaction is efficient and releases N-hydroxysuccinimide as a byproduct. thermofisher.comthermofisher.com
Carbodiimides (e.g., EDC): Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are zero-length crosslinkers that facilitate the direct conjugation of a carboxyl group (-COOH) to a primary amine. thermofisher.comthermofisher.com EDC activates the carboxyl group to form an O-acylisourea intermediate, which is then displaced by the nucleophilic amine, creating an amide bond. thermofisher.com This reaction is often performed in the presence of NHS to increase efficiency by forming a more stable NHS-ester intermediate. thermofisher.com
Reductive Amination: This chemistry involves the reaction of an amine with an aldehyde or ketone group to form an initial Schiff base. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to form a stable secondary amine linkage. thermofisher.com
Imidoesters: These reagents also react with primary amines, typically at a pH between 8 and 9, to form an amidine bond. thermofisher.com
The choice of coupling chemistry depends on the specific application, the stability of the molecules involved, and the desired final linkage. Buffers used in these reactions must be chosen carefully to avoid components with extraneous amines (like Tris or glycine) that would compete with the target molecule for the reactive group. bangslabs.com
Table 3: Common Amine-Reactive Covalent Coupling Chemistries
| Reactive Group | Target Functional Group | Resulting Bond | Key Features | Reference |
|---|---|---|---|---|
| NHS Ester | Primary Amine | Amide | Highly efficient, forms stable bond, common for labeling. | thermofisher.comthermofisher.com |
| Carbodiimide (EDC) + Carboxyl | Primary Amine | Amide | Zero-length crosslinker, couples amines to carboxyls. | thermofisher.comthermofisher.com |
| Aldehyde/Ketone | Primary Amine | Secondary Amine | Two-step process (Schiff base formation then reduction). | thermofisher.com |
| Imidoester | Primary Amine | Amidine | Forms a different type of linkage compared to NHS esters. | thermofisher.com |
Role of NH2 in Antibody-Drug Conjugate (ADC) Assembly
The terminal primary amine (-NH2) group of the β-Glucuronide-dPBD-PEG5-NH2 molecule is the critical functional handle for its covalent attachment to a monoclonal antibody (mAb), a process central to the assembly of an antibody-drug conjugate (ADC). This amine group serves as a potent nucleophile, enabling the formation of a stable, covalent bond with the antibody, which is essential for the integrity and therapeutic function of the resulting ADC.
The most prevalent strategy for this conjugation leverages the numerous surface-accessible lysine residues present on a typical antibody. tandfonline.com A standard immunoglobulin G1 (IgG1) antibody possesses approximately 90 lysine residues, each with a primary epsilon-amine (ε-NH2) group in its side chain that can serve as a target for conjugation. mdpi.com The chemical reaction typically involves the nucleophilic attack of the linker's terminal -NH2 group on an electrophilic site on the antibody. fluorofinder.com
A common method to achieve this linkage is through the formation of a stable amide bond. semanticscholar.orgadcreview.combroadpharm.com This is often accomplished by using a crosslinker that has been pre-activated, for example, as an N-hydroxysuccinimide (NHS) ester. fluorofinder.comnih.govcreative-proteomics.comthermofisher.com The NHS ester reacts efficiently with the primary amine of the β-Glucuronide-dPBD-PEG5-NH2 linker under mild pH conditions (typically pH 7-9) to form a robust amide bond, releasing N-hydroxysuccinimide as a byproduct. broadpharm.comthermofisher.comthermofisher.com This stable linkage ensures that the potent pyrrolobenzodiazepine (PBD) payload remains securely attached to the antibody during systemic circulation, preventing premature drug release that could lead to off-target toxicity. mdpi.com
To address this, site-specific conjugation technologies have been developed. Some of these methods still rely on the reactivity of a primary amine. For instance, microbial transglutaminase (mTG) is an enzyme that can catalyze the formation of an isopeptide bond between the side chain of a glutamine residue (which can be engineered into the antibody at a specific site) and a primary amine-containing linker-drug. tandfonline.comresearchgate.netgoogle.com This allows for the creation of a more homogeneous ADC product with a precisely controlled DAR. nih.gov
Regardless of the specific strategy—be it random lysine coupling or enzymatic site-specific methods—the primary amine of the β-Glucuronide-dPBD-PEG5-NH2 construct is the indispensable chemical moiety that enables its attachment to the antibody, thereby completing the assembly of the final ADC therapeutic.
Data Tables
Table 1: Key Functional Groups in Amine-Based ADC Assembly
| Component | Functional Group | Role in Conjugation | Resulting Bond |
|---|---|---|---|
| β-Glucuronide-dPBD-PEG5-NH2 | Primary Amine (-NH2) | Acts as a nucleophile for covalent attachment to the antibody. fluorofinder.com | Amide Bond (-CO-NH-) semanticscholar.orgthermofisher.com |
| Antibody or Crosslinker | N-hydroxysuccinimide (NHS) Ester | Electrophilic group that reacts with the primary amine. nih.govthermofisher.com | |
| Antibody | Lysine (ε-NH2) | Common nucleophilic target site on the antibody surface. nih.gov | Amide Bond (-CO-NH-) |
| Antibody (Engineered) | Glutamine (γ-carboxamide) | Substrate for transglutaminase-mediated enzymatic conjugation. researchgate.netgoogle.com | Isopeptide Bond |
Table 2: Comparison of Amine-Utilizing Conjugation Strategies
| Strategy | Target Residue on Antibody | Bond Formed | Key Characteristic |
|---|---|---|---|
| Conventional Lysine Conjugation | Native Lysine | Amide | Produces a heterogeneous mixture of ADCs with variable DARs. mdpi.comtandfonline.comnih.gov |
| Enzymatic (Transglutaminase) | Engineered or Native Glutamine | Isopeptide | Allows for site-specific conjugation, leading to a homogeneous ADC product. tandfonline.comnih.gov |
Synthetic Methodologies and Chemical Derivatization of A Glucuronide Dpbd Peg5 Nh2
Integration of the PEG5 Linker into the A-Glucuronide-dPBD Scaffold
The inclusion of a PEG5 linker is designed to enhance the physicochemical properties of the ADC. nih.govresearchgate.net PEGylation, the covalent attachment of PEG chains, can improve aqueous solubility, increase stability, and favorably modify the pharmacokinetic profile of the conjugate. nih.govbiochempeg.combroadpharm.com The PEG5 moiety in this construct is a discrete, monodisperse linker containing five ethylene (B1197577) glycol units.
PEGylation involves the reaction of a functionalized PEG molecule with a complementary functional group on the target molecule. broadpharm.com To construct A-Glucuronide-dPBD-PEG5-NH2, a bifunctional PEG5 derivative is typically used. For instance, a PEG5 linker with an N-hydroxysuccinimide (NHS) ester at one end and a protected amine at the other can be employed. The NHS ester reacts efficiently with an available amine on the dPBD-glucuronide intermediate to form a stable amide bond. broadpharm.com Alternatively, if the dPBD-glucuronide intermediate has a carboxylic acid handle, a PEG5-amine derivative can be coupled using standard peptide coupling reagents.
Common PEGylation reactions relevant to this synthesis include:
Amine-reactive PEGylation: The reaction of a PEG-NHS ester with a primary amine to form an amide linkage is one of the most widely used methods due to its efficiency and the stability of the resulting bond. broadpharm.comeuropeanpharmaceuticalreview.com
Thiol-reactive PEGylation: PEG-maleimide derivatives react specifically with free thiol groups to form stable thioether bonds. europeanpharmaceuticalreview.cominterchim.fr While not the primary route for this specific molecule's amine terminus, it is a common strategy in ADC construction. interchim.fr
The choice of chemistry depends on the available functional handles on the dPBD-glucuronide scaffold after its synthesis.
Controlled insertion of the PEG linker is essential to ensure a homogeneous final product with a well-defined structure. This contrasts with random PEGylation, which can result in a heterogeneous mixture of products. europeanpharmaceuticalreview.com Site-specific conjugation is achieved by introducing a unique reactive functional group on the dPBD-glucuronide intermediate that will react only with the functionalized PEG linker.
The synthesis is designed sequentially to allow for the controlled, stepwise addition of each component. The dPBD-glucuronide intermediate is first synthesized and purified. This intermediate is designed to have a specific functional group available for conjugation with the PEG5 linker. Following the coupling of the PEG5 moiety (which still has its terminal amine protected), the final step involves the deprotection of this amine to yield the A-Glucuronide-dPBD-PEG5-NH2 drug-linker, which is then ready for conjugation to an antibody. This stepwise approach ensures that each component is added at the correct position, leading to a single, well-characterized molecular entity. nih.gov
Introduction of the Terminal Amine Functional Group (NH2)
Functionalization Strategies for Amine Introduction
The conversion of a terminal functional group on the PEG linker, most commonly a hydroxyl group, into a primary amine requires robust and high-yielding chemical strategies. The chosen method must be compatible with the sensitive functionalities present in the rest of the molecule, particularly the glucuronide and PBD moieties. Several well-established methods are employed for this transformation. mdpi.comgoogle.com
One prevalent strategy involves a two-step process starting with the conversion of the terminal hydroxyl group into a better leaving group, such as a mesylate or tosylate. This activated intermediate is then subjected to nucleophilic substitution with an azide (B81097) source, like sodium azide, to form a PEG-azide. The terminal azide is subsequently reduced to the desired primary amine. google.com Common reducing agents for this step include phosphine-based reagents such as triphenylphosphine (B44618) (the Staudinger reaction) or catalytic hydrogenation. google.com An alternative reduction method employs zinc metal in the presence of ammonium (B1175870) chloride, which can afford high yields and excellent end-group fidelity with a simple work-up procedure. mdpi.com
Another common approach is the Gabriel synthesis, which involves reacting the PEG intermediate with phthalimide, followed by hydrazinolysis to release the primary amine. mdpi.com Additionally, direct reductive amination can be employed if the PEG chain is terminated with an aldehyde group. This reaction involves treating the PEG-aldehyde with ammonia (B1221849) or a protected amine equivalent in the presence of a reducing agent. jenkemusa.com
The selection of a particular strategy depends on factors such as the stability of the substrate, reagent availability, and desired purity profile of the final product.
Table 1: Comparison of Amine Functionalization Strategies for PEG Linkers
| Method | Key Reagents | Intermediate | Advantages | Considerations |
|---|
| Azide Reduction | 1. MsCl or TsCl, base 2. NaN₃ 3. Reducing agent (e.g., PPh₃, Zn/NH₄Cl, H₂/Pd) | PEG-Azide | High yielding, reliable, clean conversion. mdpi.com | Requires two distinct synthetic steps; handling of azides requires care. | | Gabriel Synthesis | 1. Phthalimide, DEAD, PPh₃ (Mitsunobu) 2. Hydrazine | PEG-Phthalimide | Avoids the use of potentially explosive azides. mdpi.com | Hydrazinolysis conditions can sometimes be harsh. | | Reductive Amination | 1. Oxidizing agent 2. NH₃, reducing agent (e.g., NaBH₃CN) | PEG-Aldehyde | Direct conversion from an aldehyde precursor. jenkemusa.com | Requires a PEG-aldehyde starting material; potential for side reactions. |
Ensuring Accessibility and Reactivity of the NH₂ Group
For the A-Glucuronide-dPBD-PEG5-NH₂ conjugate to be effective in forming ADCs, the terminal amine must be both sterically accessible and chemically reactive. The design of the molecule incorporates features to maximize this reactivity.
The PEG₅ linker itself plays a crucial role. As a flexible, hydrophilic spacer, it extends the reactive amine away from the core structure of the PBD and glucuronide, minimizing steric hindrance that could impede its reaction with a large biomolecule like an antibody. nih.govbiochempeg.com The length of the PEG chain is a critical design parameter; it must be long enough to ensure the amine's accessibility without introducing excessive hydrophilicity that could negatively impact other properties of the conjugate. nih.gov
The reactivity of the terminal amine is fundamentally governed by its nucleophilicity, which is influenced by the reaction conditions, particularly pH. For conjugation reactions with activated esters (e.g., N-hydroxysuccinimide esters) on an antibody, the reaction is typically performed in a pH range of 7 to 8. windows.net In this range, a sufficient fraction of the primary amine group (pKa typically ~9-10) is deprotonated and thus nucleophilic, allowing it to efficiently attack the electrophilic center of the activated ester to form a stable amide bond. Careful control of the buffer system is essential to maintain the optimal pH for conjugation while ensuring the stability of both the drug-linker and the antibody. windows.net
Purification and Isolation Techniques for Complex Conjugates
The multi-step synthesis of A-Glucuronide-dPBD-PEG5-NH₂ inevitably generates a mixture containing the desired product, unreacted starting materials, reaction by-products, and process-related impurities. google.com Given the high potency of the PBD payload, achieving exceptional purity is paramount. This necessitates the use of advanced purification and isolation techniques capable of resolving structurally similar molecules. nih.gov
Advanced Chromatographic Separation Methods (e.g., Preparative HPLC)
Chromatography is the cornerstone of purification for complex molecules like ADC linker-payloads. sterlingpharmasolutions.com Its ability to separate compounds based on subtle differences in their physicochemical properties makes it indispensable for achieving the high purity required. sterlingpharmasolutions.comresearchgate.net
Preparative High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. labcompare.comteledynelabs.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate significant quantities of a target compound. teledynelabs.comthermofisher.com For A-Glucuronide-dPBD-PEG5-NH₂, Reverse-Phase HPLC (RP-HPLC) is particularly effective. sterlingpharmasolutions.com This technique uses a non-polar stationary phase and a polar mobile phase, separating molecules based on their hydrophobicity. sterlingpharmasolutions.com The PBD moiety imparts significant hydrophobicity to the molecule, allowing for strong retention on the column and enabling fine separation from more polar or less hydrophobic impurities. nih.gov Gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, is typically employed to elute the product and resolve it from closely related impurities. researchgate.net
Other relevant chromatographic techniques, often used in the purification of the final ADC but also applicable to the drug-linker intermediate, include:
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is highly effective for removing low molecular weight impurities, such as residual solvents or reagents, from the much larger conjugate product.
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be useful for removing impurities that have a different charge state than the target molecule at a given pH.
Table 2: Chromatographic Methods for Purifying Complex Conjugates
| Technique | Separation Principle | Primary Application for A-Glucuronide-dPBD-PEG5-NH₂ | Advantages |
|---|---|---|---|
| Preparative RP-HPLC | Hydrophobicity | Primary purification method to isolate the final product from structurally similar impurities and starting materials. sterlingpharmasolutions.comlabcompare.com | High resolution, high capacity, well-established, and scalable. teledynelabs.com |
| Size Exclusion (SEC) | Molecular Size | Removal of small molecule impurities (reagents, solvents) and high molecular weight aggregates. | Mild conditions, effective for removing disparate size impurities. |
| Ion Exchange (IEX) | Net Charge | Removal of charged impurities or separation of species with different pI values. | High capacity, different selectivity compared to RP-HPLC. |
| Hydrophobic Interaction (HIC) | Hydrophobicity | Can be used as an orthogonal method to RP-HPLC for purifying intermediates or the final ADC. nih.gov | Uses aqueous salt gradients, often less denaturing than RP-HPLC. |
Strategies for Removal of Impurities and By-products
A comprehensive purification strategy employs a combination of methods to systematically remove all significant impurities. The nature of potential impurities in the synthesis of A-Glucuronide-dPBD-PEG5-NH₂ can be diverse.
Common Impurities and Removal Strategies:
Unreacted Starting Materials & Intermediates: These are typically removed by preparative HPLC, which can separate molecules based on differences in polarity and size imparted by the missing components. sterlingpharmasolutions.com
Side-Reaction Products: During the synthesis of glucuronide linkers, β-elimination within the carbohydrate moiety can occur, particularly during deprotection steps, leading to a significant impurity that can be difficult to remove. google.com The high-resolution power of preparative HPLC is essential for separating such closely related by-products.
Excess Reagents and Solvents: While preparative HPLC is effective, subsequent processing is often required. Ultrafiltration/Diafiltration (UF/DF) is a common technique used in the context of final ADCs to remove small molecules and for buffer exchange, though its effectiveness can be limited by the non-specific binding of hydrophobic payloads like PBDs. nih.gov For the drug-linker itself, a specialized solid-phase extraction (SPE) technique, sometimes called "catch and release," can be used post-HPLC. This involves adsorbing the purified product from the polar HPLC eluent onto a reverse-phase sorbent, washing, and then eluting with a smaller volume of a volatile non-polar solvent, which simplifies final isolation by lyophilization. sterlingpharmasolutions.com
Free Linker-Payload: In the context of the final ADC, any unconjugated A-Glucuronide-dPBD-PEG5-NH₂ is a critical impurity to remove. Due to the high potency of PBDs, levels of this free drug must be reduced to very low levels. nih.gov Chromatography methods like HIC or IEX are highly effective for this separation. nih.gov In some cases, activated carbon filtration may be used as an additional polishing step. nih.gov
The development of a robust purification process involves careful method scouting and optimization to ensure that the final A-Glucuronide-dPBD-PEG5-NH₂ product meets the stringent purity specifications required for its use in therapeutic applications.
Enzymatic Activation and Release Mechanisms of A Glucuronide Dpbd Peg5 Nh2
β-Glucuronidase-Mediated Cleavage Kinetics In Vitro
The activation of A-Glucuronide-dPBD-PEG5-NH2 is initiated by the enzymatic hydrolysis of its glucuronide moiety by β-glucuronidase. The efficiency of this process is quantifiable through in vitro kinetic studies that determine the enzyme's reaction rate and its affinity for the prodrug substrate.
The kinetics of β-glucuronidase-mediated hydrolysis typically follow the Michaelis-Menten model. nih.gov Key parameters determined in these assays are the maximum reaction velocity (Vmax), which represents the maximum rate of substrate conversion, and the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km value signifies a higher affinity of the enzyme for the substrate.
These parameters are determined by incubating the glucuronide compound with a known concentration of β-glucuronidase across a range of substrate concentrations and measuring the rate of product formation over time. While specific kinetic data for A-Glucuronide-dPBD-PEG5-NH2 is not publicly available, studies on other flavonoid and synthetic glucuronide substrates demonstrate this principle. For instance, kinetic analyses of various flavonoid glucuronides with human β-glucuronidase have shown Km values ranging from 22 µM to 981 µM, indicating that the enzyme's affinity can vary significantly depending on the structure of the aglycone (the non-sugar portion of the molecule). nih.gov
Table 1: Representative Kinetic Parameters for β-Glucuronidase with Various Glucuronide Substrates (Note: This data is illustrative of the methodology and is not specific to A-Glucuronide-dPBD-PEG5-NH2)
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol·min⁻¹·unit⁻¹) | Reference |
|---|---|---|---|---|
| Quercetin-4'-glucuronide | Helix pomatia | 22 | N/A | nih.gov |
| para-Nitrophenol-glucuronide | Recombinant Human | 981 | N/A | nih.gov |
| Quercetin-3-glucuronide | Human Neutrophil | 154 | 1.54 | nih.gov |
| 4-Nitrophenyl-β-D-glucuronide | E. coli | 200 | N/A | sigmaaldrich.com |
The catalytic activity of β-glucuronidase is highly dependent on the physicochemical properties of its environment, particularly pH. sigmaaldrich.com The optimal pH for the hydrolysis of glucuronides by mammalian β-glucuronidase is typically in the acidic range, between 3.5 and 5.5, which aligns with the acidic environment of lysosomes where the enzyme is abundant. nih.gov For β-glucuronidase sourced from E. coli, the optimal pH is slightly higher, generally between 6.0 and 6.5. sigmaaldrich.com The reaction rate significantly decreases outside of this optimal pH range. Therefore, in vitro cleavage assays must be conducted in appropriately buffered solutions (e.g., acetate (B1210297) or phosphate (B84403) buffers) to maintain a stable and optimal pH for enzymatic activity. The presence of specific cofactors is not generally required for β-glucuronidase activity, although the ionic strength of the buffer can influence reaction rates.
Prodrug Activation in Simulative Biological Microenvironments (e.g., Tumor Lysates, Cell-Free Systems)
To predict the in vivo behavior of A-Glucuronide-dPBD-PEG5-NH2, its activation is studied in environments that mimic biological conditions, such as tumor cell lysates or other complex cell-free systems. These experiments confirm that the prodrug can be efficiently cleaved to release its active payload in a setting that contains the necessary enzymes and other biological molecules.
Cleavage profiles are characterized by incubating the prodrug in a medium like a tumor cell lysate and monitoring its concentration and the concentration of the released drug over time. This is often accomplished using analytical techniques such as high-performance liquid chromatography (HPLC). Studies on analogous PBD-dimer ADCs containing a β-glucuronidase-cleavable linker (e.g., SG3600) have demonstrated a clear dependence on the enzyme for activity. nih.gov In these studies, the cytotoxic effect of the ADC was significantly enhanced by the addition of exogenous β-glucuronidase and reduced in cell lines where the β-glucuronidase gene was knocked down using CRISPR-Cas9 technology. nih.gov This confirms that the cleavage mechanism is effective and specific within a complex biological milieu representative of the tumor microenvironment.
The primary goal of the enzymatic cleavage is the release of the active cytotoxic agent. For A-Glucuronide-dPBD-PEG5-NH2, the active metabolite released following enzymatic hydrolysis and subsequent linker decomposition is the dPBD warhead. ebiohippo.commedchemexpress.com Identification of this released metabolite is typically confirmed using mass spectrometry, which verifies that the cleavage occurs at the intended site and that the released payload is structurally intact and therefore pharmacologically active.
Molecular Mechanisms of Active Moiety Release Post-Hydrolysis
The release of the dPBD active moiety from the A-Glucuronide-dPBD-PEG5-NH2 construct is a two-stage process. It involves an initial enzymatic trigger followed by a rapid, spontaneous chemical reaction. researchgate.netotago.ac.nz
First, the β-glucuronidase enzyme recognizes and hydrolyzes the glycosidic bond connecting the glucuronic acid "cap" to the rest of the linker. covachem.com This enzymatic cleavage is the rate-limiting, activating step.
Once the hydrophilic glucuronic acid group is removed, it unmasks a phenolic hydroxyl group on the linker, initiating the second stage. This stage involves a spontaneous, self-immolative chemical cascade. otago.ac.nzaacrjournals.org For linkers of this type, which often employ a p-aminobenzyl carbamate (B1207046) (PABC) spacer, the unmasked hydroxyl group triggers a 1,6-elimination reaction. researchgate.netnih.gov This rapid electronic rearrangement leads to the fragmentation of the linker, releasing carbon dioxide and ultimately liberating the unmodified, active dPBD payload. aacrjournals.org This self-immolative design is crucial, as it ensures that the release of the active drug is rapid and complete following the specific enzymatic trigger, and it does not depend on a second enzymatic step. nih.gov The released PBD dimer is then free to bind to the minor groove of DNA, causing the cytotoxicity that is the basis of its therapeutic effect. nih.gov
Design and Functionality of Self-Immolative Linkers (if incorporated)
The A-Glucuronide-dPBD-PEG5-NH2 linker system is engineered with a multi-component design to ensure stability in systemic circulation and specific release of the dPBD payload within the tumor microenvironment. This is achieved through the synergistic action of an enzymatic trigger and a self-immolative spacer.
Enzymatic Trigger: The β-Glucuronide Moiety
The Self-Immolative Spacer: A Cascade of Release
Upon enzymatic cleavage of the β-glucuronide by β-glucuronidase, a cascade of spontaneous chemical reactions is initiated through a self-immolative linker. In many advanced linker systems, a p-aminobenzyl carbamate (PABC) spacer is utilized for this purpose. nih.govcam.ac.ukotago.ac.nz The removal of the glucuronic acid exposes a phenolic hydroxyl group on the PABC spacer. This triggers a rapid, irreversible 1,6-elimination reaction. otago.ac.nz This electronic cascade results in the fragmentation of the linker, releasing the dPBD payload, carbon dioxide, and an aromatic remnant. researchgate.net This self-immolative design is critical as it ensures a clean and efficient release of the unmodified, active form of the dPBD dimer directly at the target site. researchgate.net
Controlled Release Kinetics of the dPBD Moiety
The controlled release of the dPBD payload from the A-Glucuronide-dPBD-PEG5-NH2 linker is a critical determinant of the therapeutic window of the corresponding ADC. The kinetics of this release are governed by a two-step process: the rate of enzymatic cleavage of the glucuronide and the subsequent, rapid self-immolation of the spacer.
Research on similar glucuronide-based linkers has demonstrated their high stability in plasma. For instance, a β-glucuronide MMAF drug-linker showed an extrapolated half-life of 81 days in rat plasma, indicating minimal premature drug release. nih.govu-tokyo.ac.jp This high stability is a key feature for minimizing off-target toxicity.
Below is a hypothetical data table illustrating the kind of research findings that would be generated to characterize the release kinetics of the dPBD moiety.
| Condition | Parameter | Value | Reference |
|---|---|---|---|
| Human Plasma (pH 7.4) | Linker Stability (t1/2) | > 200 hours | Hypothetical Data |
| In the presence of β-glucuronidase (pH 5.0) | Glucuronide Cleavage (t1/2) | ~ 15 minutes | Hypothetical Data |
| dPBD Release (t1/2) | ~ 16 minutes | Hypothetical Data | |
| Lysosomal Lysate | dPBD Release (t1/2) | < 30 minutes | Hypothetical Data |
Molecular and Cellular Mechanisms of Action of the Released Dpbd Moiety
DNA Binding Characteristics and Interaction Modes of the dPBD Warhead
The dPBD warhead exhibits a unique and potent method of DNA interaction, which is fundamental to its cytotoxic activity. This involves a specific binding preference and the formation of covalent bonds that physically alter the DNA structure.
Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA minor groove binding agents. nih.govnih.gov Unlike molecules that bind to the major groove, dPBD slides into the minor groove of the DNA helix. youtube.com This binding is not random; synthetic PBD dimers have been shown to recognize specific DNA sequences, spanning approximately 6 base pairs. nih.gov The shape and chemical nature of the DNA minor groove are sequence-dependent, influencing the binding affinity of molecules like dPBD. nih.gov For a molecule to bind effectively, it must have a concave shape that complements the helical curvature of the minor groove. nih.gov
The interaction of dPBD with the DNA minor groove is a critical first step in its mechanism of action, setting the stage for the subsequent covalent modification of DNA.
Following its localization in the minor groove, the dPBD warhead forms a covalent bond with a guanine (B1146940) base. wikipedia.org This initial reaction results in the formation of a DNA adduct, which is a segment of DNA bound to the chemical agent. nih.govwikipedia.org The formation of these adducts is a key factor in the initiation of carcinogenesis and is considered a central element of chemical carcinogenesis. nih.govnih.gov
The bifunctional nature of dPBD dimers allows for a second reaction, where the other end of the molecule covalently bonds to a guanine on the opposite DNA strand. This creates an interstrand crosslink (ICL), a highly toxic lesion that covalently links the two strands of the DNA double helix. wikipedia.orgnih.gov ICLs are particularly detrimental to cellular function as they prevent the separation of DNA strands, a process essential for both transcription and replication. wikipedia.orgnih.gov The efficiency of crosslinking by PBD dimers is noted to be significantly greater than that of other crosslinking agents that bind in the major groove. nih.gov
| Interaction Type | Description | Key Features |
|---|---|---|
| Minor Groove Binding | Initial, non-covalent association of the dPBD moiety within the DNA minor groove. | - Sequence-selective
|
| Covalent Adduct Formation | Formation of a covalent bond between the dPBD warhead and a guanine base on one DNA strand. nih.govwikipedia.org | - Irreversible modification
|
| Interstrand Crosslinking | Formation of a second covalent bond with a guanine on the complementary DNA strand, creating a bridge between the two strands. wikipedia.orgnih.gov | - Highly cytotoxic lesion
|
The formation of dPBD-DNA adducts and interstrand crosslinks significantly alters the topology and integrity of the DNA molecule. nih.gov DNA topology, which includes properties like supercoiling, plays a crucial role in various cellular processes such as transcription, replication, and repair. nih.govbiorxiv.org The presence of a bulky adduct in the minor groove can cause localized distortions in the DNA helix. wikipedia.org
Interstrand crosslinks, in particular, induce a more profound disruption of DNA structure. wikipedia.org These lesions can lead to double-strand breaks (DSBs) during DNA replication when the replication machinery encounters the crosslink and stalls. nih.govnih.gov DSBs are among the most hazardous types of DNA damage, as they can lead to chromosomal fragmentation, translocations, and loss of genetic information if not properly repaired. nih.govnih.gov The cellular response to DSBs is a complex signaling cascade that ultimately determines the fate of the cell. nih.gov
Modulation of Cellular Processes by dPBD at the Molecular Level
The DNA damage induced by the dPBD warhead triggers a series of cellular signaling pathways that modulate fundamental cellular processes, ultimately leading to cell death or cell cycle arrest. nih.govnih.govthermofisher.comnih.gov
Apoptosis, or programmed cell death, is a highly regulated process that eliminates damaged or unwanted cells. nih.govwikipedia.org The extensive DNA damage caused by dPBD adducts and crosslinks is a potent trigger for apoptosis. nih.govnih.govthermofisher.comnih.gov There are two primary pathways for apoptosis initiation: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. thermofisher.comwikipedia.orgnih.gov
DNA damage, such as that induced by dPBD, primarily activates the intrinsic pathway. thermofisher.comteachmeanatomy.info This pathway is initiated by cellular stress signals. thermofisher.comwikipedia.org In response to DNA double-strand breaks, sensor proteins activate a cascade of signaling molecules. nih.gov A key player in this response is the p53 tumor suppressor protein, which can halt the cell cycle to allow for DNA repair. teachmeanatomy.info If the damage is too severe to be repaired, p53 can initiate apoptosis. teachmeanatomy.info The intrinsic pathway converges on the activation of executioner caspases, such as caspase-3, which are proteases that dismantle the cell by cleaving essential cellular proteins, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. nih.govthermofisher.com
| Apoptosis Pathway | Initiating Signal | Key Molecular Players | Outcome |
|---|---|---|---|
| Intrinsic (Mitochondrial) | Severe DNA damage (e.g., dPBD-induced ICLs and DSBs). thermofisher.comteachmeanatomy.info | p53, Bcl-2 family proteins, Cytochrome c, Apaf-1, Caspase-9, Caspase-3. thermofisher.comwikipedia.org | Programmed cell death. nih.gov |
| Extrinsic (Death Receptor) | Binding of extracellular ligands to death receptors on the cell surface. thermofisher.comnih.gov | TNF receptor superfamily, FADD, Caspase-8, Caspase-3. wikipedia.orgnih.gov | Programmed cell death. nih.gov |
In addition to inducing apoptosis, the DNA damage caused by dPBD can lead to cell cycle arrest. nih.gov The cell cycle is a tightly regulated series of events that leads to cell division. youtube.com Checkpoints exist at various stages of the cell cycle to ensure the fidelity of DNA replication and cell division. youtube.com
When DNA damage is detected, signaling pathways are activated that can halt the cell cycle at these checkpoints, providing time for the cell to repair the damage. youtube.com The G1-S and G2-M checkpoints are particularly important in the response to DNA damage. nih.gov The activation of checkpoint kinases can lead to the inhibition of cyclin-dependent kinases (CDKs), which are the key drivers of cell cycle progression. nih.gov For example, the p53-mediated upregulation of the CDK inhibitor p21 can block the activity of G1/S-Cdk and S-Cdk complexes, leading to arrest in the G1 phase. youtube.com If the DNA damage is irreparable, the cell may be directed towards apoptosis or enter a state of permanent cell cycle arrest known as senescence. nih.gov The accumulation of double-stranded DNA breaks, a consequence of dPBD activity, is known to cause a halt in the progression from the G2 to the M phase of the cell cycle. youtube.com
Downstream Molecular Signaling Cascades Impacted by dPBD Activity
The cytotoxic effects of the released dPBD (pyrrolobenzodiazepine) moiety stem from its ability to form covalent adducts with DNA, leading to the activation of complex signaling networks designed to address genomic stress. These cascades ultimately determine the fate of the cell, leading to cell cycle arrest, DNA repair, or apoptosis.
Investigation of DNA Damage Response Pathways
The formation of dPBD-DNA adducts, particularly interstrand cross-links (ICLs), creates significant helical distortions that are recognized by the cell's DNA damage response (DDR) machinery. creative-diagnostics.com ICLs are highly cytotoxic lesions as they block essential DNA processes like transcription and replication by preventing strand separation. creative-diagnostics.com The cellular response to this damage is a coordinated signaling cascade involving the activation of key sensor proteins and downstream effectors.
Studies have shown that exposure to PBD dimers triggers the activation of the major DNA damage-sensing protein kinases: ATM (Ataxia-Telangiectasia Mutated), ATR (ATM and Rad3-related), and DNA-PK (DNA-dependent Protein Kinase). aacrjournals.org These kinases are activated within hours of exposure and initiate a signaling cascade to orchestrate a cellular response. aacrjournals.org
The activation of these apical kinases leads to the phosphorylation and activation of downstream checkpoint kinases, Chk1 and Chk2. aacrjournals.org This activation is crucial for inducing cell cycle arrest, typically at the G2/M phase, which provides the cell with time to repair the damaged DNA before proceeding to mitosis. aacrjournals.orgadcreview.com The activation of Chk2 has been observed to coincide with the activation of Caspase 3/7, suggesting a direct link between the DNA damage signal and the initiation of apoptosis if the damage is irreparable. aacrjournals.org
The primary pathways involved in repairing the ICLs induced by dPBDs are Homologous Recombination (HR) and the Fanconi Anemia (FA) pathway. creative-diagnostics.comcellsignal.com The MRN complex (Mre11-Rad50-Nbs1) acts as a primary sensor for these double-strand breaks that can arise from ICL repair, which in turn recruits and activates ATM. nih.govcrownbio.comnih.gov The HR pathway, which is predominantly active in the S and G2 phases of the cell cycle, uses a homologous template to accurately repair the break, and involves key proteins such as BRCA1 and RAD51. cellsignal.comcrownbio.commdpi.com
| Key DDR Proteins Activated by dPBD | Function | Pathway Implication |
| ATM/ATR/DNA-PK | Apical kinases that sense DNA damage and initiate the signaling cascade. aacrjournals.org | Central regulators of the DNA Damage Response. |
| Chk1/Chk2 | Checkpoint kinases that enforce cell cycle arrest, allowing time for repair. aacrjournals.org | G2/M checkpoint activation. |
| MRN Complex | Sensor complex that recognizes DNA double-strand breaks and recruits ATM. nih.govcrownbio.com | Initiation of DSB repair signaling. |
| BRCA1/RAD51 | Key effector proteins in the Homologous Recombination (HR) repair pathway. mdpi.com | Critical for error-free repair of dPBD-induced ICLs. |
Potential Interference with Gene Transcription and DNA Replication
The covalent binding of the dPBD moiety within the minor groove of DNA serves as a physical impediment to molecular machinery that processes DNA. adcreview.comadcreview.com This interference with transcription and replication is a primary mechanism of its cytotoxic action. creative-diagnostics.com
Interference with DNA Replication: The presence of dPBD-induced ICLs physically blocks the progression of the replication fork. creative-diagnostics.com During DNA replication, the DNA double helix must be unwound to allow DNA polymerase to synthesize new strands. The covalent cross-link formed by dPBD prevents this necessary strand separation, causing the replication fork to stall and eventually collapse. creative-diagnostics.com This stalled replication fork is a potent activator of the ATR-Chk1 signaling axis, contributing to cell cycle arrest. mdpi.com If the stalled fork cannot be restarted, it can lead to the formation of lethal double-strand breaks, pushing the cell towards apoptosis. nih.gov
Bioconjugation and Advanced Delivery System Architectures Incorporating A Glucuronide Dpbd Peg5 Nh2
Strategies for Covalent Coupling of A-Glucuronide-dPBD-PEG5-NH2 to Targeting Biomolecules
The covalent attachment of a drug-linker complex to a monoclonal antibody is a critical step in the synthesis of an effective ADC. nih.gov The primary amine group present on the A-Glucuronide-dPBD-PEG5-NH2 linker is a versatile functional handle, but typically, conjugation strategies focus on the reactive side chains of the antibody's amino acid residues.
Amine-Reactive Conjugation Chemistries for Antibody Functionalization
The most common targets for conjugation on an antibody are the primary amines of lysine (B10760008) residues and the N-terminus of each polypeptide chain. thermofisher.com These amines are abundant on the antibody surface, readily accessible, and highly nucleophilic, making them ideal targets for various electrophilic reagents. thermofisher.com
Amide coupling via active esters is a prevalent method. thermofisher.com N-hydroxysuccinimide (NHS) esters, for instance, react with primary amines under mild, slightly basic conditions (pH 8.3-9.0) to form stable and irreversible amide bonds. thermofisher.comcreative-proteomics.com This chemistry is robust and one of the most reliable conversions in organic synthesis. nih.gov Other amine-reactive groups include isothiocyanates, which form stable thiourea (B124793) linkages, although NHS esters are generally preferred for creating bioconjugates due to the high stability of the resulting carboxamide bond. thermofisher.comthermofisher.com
| Reactive Group | Target Functional Group | Resulting Covalent Bond | Key Characteristics |
|---|---|---|---|
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | Forms highly stable bonds; reaction is efficient at pH 8.3-9.0. thermofisher.comcreative-proteomics.com |
| Isothiocyanate | Primary Amine (-NH₂) | Thiourea | Forms a stable linkage; widely used for fluorescent labeling. thermofisher.comnih.gov |
| Isocyanate | Primary Amine (-NH₂) | Urea | Highly reactive but can react with other nucleophilic residues. nih.gov |
Site-Specific vs. Random Conjugation Approaches
The method of attaching the drug-linker to the antibody can be broadly categorized as either random or site-specific, a choice that significantly impacts the final ADC's properties. nih.gov
Random Conjugation: Traditional methods, such as targeting lysine residues, result in a random distribution of the payload across the antibody. nih.gov A typical IgG antibody has approximately 80 lysine residues, with about 10 being accessible for conjugation. nih.gov This process yields a heterogeneous mixture of ADC species with a variable Drug-to-Antibody Ratio (DAR) and different conjugation sites. nih.gov While widely used, this heterogeneity can affect the ADC's pharmacokinetics, efficacy, and therapeutic window. nih.gov Another random approach involves the partial reduction of interchain disulfide bonds to generate free cysteine thiols, which can then be conjugated, typically using maleimide (B117702) chemistry. nih.gov
Site-Specific Conjugation: To overcome the limitations of heterogeneity, site-specific conjugation methods have been developed to produce homogeneous ADCs with a precisely defined DAR. These advanced techniques include:
Engineered Cysteines: Introducing cysteine residues at specific, solvent-accessible sites on the antibody through genetic engineering. mdpi.com These engineered thiols provide a specific handle for conjugation with thiol-reactive linkers (e.g., maleimides), resulting in a uniform product. nih.govmdpi.com
Unnatural Amino Acids (UAAs): Incorporating UAAs with orthogonal reactive groups (e.g., an azide (B81097) or alkyne for "click chemistry") into the antibody sequence provides a unique site for conjugation that does not interfere with native amino acids. mdpi.com
Enzymatic Conjugation: Utilizing enzymes like microbial transglutaminase, which can covalently attach an amine-containing linker to a specific glutamine residue (Q295) on the antibody, yielding an ADC with a defined DAR of 2. nih.govmdpi.com
| Approach | Description | Advantages | Disadvantages |
|---|---|---|---|
| Random (e.g., Lysine) | Conjugation to naturally occurring, accessible lysine residues. | Technically straightforward; does not require antibody engineering. | Produces a heterogeneous mixture with variable DAR and conjugation sites; potential for altered pharmacokinetics. nih.gov |
| Site-Specific (e.g., Engineered Cysteines) | Conjugation at specific sites introduced via antibody engineering. | Produces a homogeneous ADC with a defined DAR; improved therapeutic index and predictable pharmacokinetics. mdpi.com | Requires antibody engineering and more complex manufacturing processes. |
Design Principles for Linker Stability and Controllable Release within Conjugates
The linker is a critical component that dictates the stability of the ADC in circulation and the efficiency of payload release at the target site. mdpi.com The A-Glucuronide-dPBD-PEG5-NH2 construct employs a sophisticated linker design that balances these requirements.
Role of PEG5 in Modulating Conjugate Solubility, Hydrodynamic Size, and Stability
Many potent cytotoxic payloads, including PBD dimers, are highly hydrophobic. Conjugating these molecules to an antibody can induce aggregation, reduce solubility, and negatively impact the ADC's stability and pharmacokinetic profile. researchgate.netadcreview.com The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer is a key strategy to mitigate these issues.
The PEG5 moiety in the linker serves several crucial functions:
Improved Stability: The hydrophilic nature of PEG reduces non-specific hydrophobic interactions, thereby decreasing the tendency for aggregation and precipitation. rsc.org This contributes to the physical and chemical stability of the ADC during storage and in circulation. nih.gov
| Property | Effect of PEG5 Linker | Underlying Mechanism |
|---|---|---|
| Solubility | Increases solubility of the ADC. | The hydrophilic and amphiphilic nature of PEG counteracts the hydrophobicity of the PBD payload. researchgate.netrsc.org |
| Aggregation | Reduces the tendency for aggregation. | PEG chains create a hydrophilic shield, minimizing intermolecular hydrophobic interactions that lead to aggregation. adcreview.com |
| Stability | Enhances physical and chemical stability. | Improved solubility and reduced aggregation contribute to overall conjugate stability. nih.gov |
Impact of Linker Design on Prodrug Activation and Warhead Release
The A-Glucuronide-dPBD-PEG5-NH2 linker is designed as a cleavable system, ensuring the highly potent dPBD warhead remains inactive (as a prodrug) until it reaches the target tumor cell. medchemexpress.comebiohippo.com The release mechanism is dependent on the β-glucuronide trigger.
Mechanism of Action:
Stability in Circulation: The β-glucuronide linker is highly stable in systemic circulation (plasma), preventing premature release of the cytotoxic payload that could harm healthy tissues. nih.govu-tokyo.ac.jp Studies have shown that glucuronide-linked conjugates can have plasma half-lives of many weeks. nih.govresearchgate.net
Enzymatic Cleavage: The release mechanism is triggered by the enzyme β-glucuronidase (GUSB), which is abundant within the lysosomes of cells. creative-biolabs.com GUSB is also found to be overexpressed in the microenvironment of some tumors. mdpi.comaxispharm.com
Payload Release: Once the ADC is internalized by the target tumor cell and trafficked to the lysosome, GUSB cleaves the glycosidic bond of the β-glucuronide moiety. creative-biolabs.com This cleavage initiates a self-immolative cascade, often through a spacer like p-aminobenzyl alcohol (PABC), which spontaneously decomposes to release the active dPBD warhead inside the cell. researchgate.net
This enzyme-dependent release mechanism provides a high degree of tumor selectivity, as the activating enzyme is primarily located at the intended site of action. nih.gov Furthermore, the hydrophilic nature of the glucuronide linker itself contributes to the favorable solubility properties of the ADC, allowing for the preparation of conjugates with high DARs without significant aggregation. mdpi.comnih.gov
Conceptual Frameworks for Targeted Delivery Systems Utilizing the Compound
The A-Glucuronide-dPBD-PEG5-NH2 compound is an integral component of a sophisticated targeted delivery system designed to maximize therapeutic efficacy while minimizing off-target toxicity. The conceptual framework for an ADC utilizing this drug-linker follows a multi-step process:
Target Recognition and Binding: A monoclonal antibody, selected for its high specificity and affinity for a tumor-associated antigen, serves as the targeting vehicle. The ADC circulates in the bloodstream until it encounters and binds to its target antigen on the surface of a cancer cell.
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosomes.
Lysosomal Processing and Payload Activation: Inside the acidic and enzyme-rich environment of the lysosome, β-glucuronidase recognizes and cleaves the β-glucuronide linker. creative-biolabs.com This enzymatic action triggers the release of the potent dPBD warhead from the linker.
Cytotoxic Action: The freed dPBD payload, a DNA cross-linking agent, can then diffuse from the lysosome into the nucleus. ucl.ac.uk There, it binds to the minor groove of DNA, causing irreversible damage that leads to cell cycle arrest and ultimately triggers programmed cell death (apoptosis). adctherapeutics.comsmolecule.com
This framework leverages the high specificity of the antibody, the stability of the linker in circulation, and the tumor-specific conditions for payload release to create a highly selective and potent anti-cancer agent. The rational design of the A-Glucuronide-dPBD-PEG5-NH2 linker system, combining the hydrophilic properties of PEG, the specific cleavability of the glucuronide trigger, and the extreme potency of the PBD warhead, exemplifies the advanced chemical biology approaches being used to construct next-generation ADCs. nih.gov
Design of Antibody-Drug Conjugates (ADCs) with Glucuronide Linkers
The design of antibody-drug conjugates (ADCs) is a multifaceted process involving a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. The linker is a critical component that ensures the ADC remains stable in systemic circulation and releases the payload specifically at the tumor site. mdpi.comnih.gov Among the various types of cleavable linkers, the β-glucuronide linker system has emerged as a highly effective strategy for targeted cancer therapy. mdpi.com This design leverages the unique enzymatic conditions of the tumor microenvironment.
A-Glucuronide-dPBD-PEG5-NH2 is a sophisticated drug-linker construct designed for incorporation into ADCs. smolecule.com It comprises a pyrrolobenzodiazepine (PBD) dimer payload, a highly potent DNA-alkylating agent, attached to a β-glucuronide linker. smolecule.comnih.gov This structure also includes a polyethylene glycol (PEG5) spacer and a terminal amine group (NH2) for conjugation to an antibody. ebiohippo.com
The design rationale for using a β-glucuronide linker is based on its selective cleavage by β-glucuronidase, an enzyme abundant in the lysosomes of cells and also found in the necrotic regions of tumors, but which has low activity in normal tissues and circulation. creativebiolabs.netbiopharminternational.com This enzymatic specificity allows for the targeted release of the PBD payload within the tumor microenvironment or inside cancer cells following internalization of the ADC. researchgate.net
Key features of the glucuronide linker design include:
High Stability: The glycosidic bond of the glucuronide linker is highly stable in plasma, preventing premature drug release and minimizing systemic toxicity. creativebiolabs.netnih.gov Studies on ADCs with PBD dimers have shown that incorporating a β-glucuronidase cleavable cap improves serum stability compared to corresponding free imine ADCs. nih.gov
Enhanced Hydrophilicity: PBD dimers are often highly hydrophobic. The inherent hydrophilicity of the glucuronide moiety helps to counteract the aggregation tendencies of ADCs carrying such payloads. biopharminternational.comnih.gov This improved solubility is crucial for maintaining the pharmacokinetic properties of the ADC and allows for higher drug-to-antibody ratios (DAR) without causing aggregation issues. nih.govresearchgate.net
Tumor-Specific Cleavage: Upon reaching the tumor, the linker is hydrolyzed by the overexpressed β-glucuronidase. biopharminternational.com This cleavage often triggers a self-immolative cascade, where a spacer molecule decomposes to liberate the unmodified, fully active cytotoxic drug. cd-bioparticles.net
The A-Glucuronide-dPBD-PEG5-NH2 construct is specifically utilized in the synthesis of ADCs such as cIRCR201-dPBD, which targets tumors with c-Met overexpression. ebiohippo.commedchemexpress.com The PEG5 spacer in the linker further enhances the biophysical properties of the resulting ADC, potentially improving its clearance rates and in-vivo activity. researchgate.net Research has demonstrated that glucuronide-linked PBD ADCs show comparable in vitro and in vivo efficacy to other linker types but with the added benefits of better stability and improved conjugation efficiency. nih.gov
| Design Feature | Rationale and Advantage | Supporting Evidence |
|---|---|---|
| β-Glucuronide Moiety | Serves as the trigger for payload release. It is specifically cleaved by β-glucuronidase, which is overexpressed in tumor and lysosomal environments. creativebiolabs.net | ADCs with this linker are stable in circulation but effectively release the drug upon exposure to the target enzyme. nih.govnih.gov |
| Pyrrolobenzodiazepine (PBD) Dimer Payload | A highly potent DNA cross-linking agent that induces cell cycle arrest and apoptosis. nih.govmedchemexpress.com | PBD-based ADCs have shown encouraging results in clinical trials for oncology. nih.gov |
| PEG5 Spacer | Enhances hydrophilicity, improves pharmacokinetics, and can reduce aggregation. researchgate.net | The addition of PEG side chains to linkers has been shown to prevent accelerated clearance and improve in-vivo activity. researchgate.net |
| Self-Immolative Group | Often included between the glucuronide and the drug to ensure that upon enzymatic cleavage, the spacer spontaneously decomposes to release the payload in its active form. | This mechanism allows for the release of drugs, including those with phenol (B47542) functional groups, which might not be directly attachable to the glucuronide. nih.gov |
Alternative Bioconjugate Platforms for Targeted Delivery
The strategic advantages of the β-glucuronide linker system are not limited to antibody-drug conjugates. Its capacity for tumor-specific enzymatic activation makes it an attractive component for other targeted delivery platforms. The core principle remains the same: leveraging the differential activity of β-glucuronidase between tumor and normal tissues to achieve localized release of a therapeutic agent.
One such alternative platform involves oligonucleotide-drug conjugates . In this modality, therapeutic oligonucleotides are linked to cytotoxic agents via a β-glucuronide linker. This approach enables the controlled release of the payload at the target site, which can enhance therapeutic efficacy and reduce off-target effects. creative-biogene.com The linker provides stability to the conjugate in circulation, protecting the oligonucleotide from nuclease degradation and thereby extending its half-life and bioavailability. creative-biogene.com
Another area of application is in the development of small molecule-drug conjugates and prodrugs . By attaching a β-glucuronide moiety to a small molecule drug, its activity can be masked until it reaches the tumor microenvironment. cd-bioparticles.net This prodrug strategy can be applied to various therapeutic agents, including platinum-based chemotherapy drugs. For instance, a platinum complex can be connected to a glucuronide moiety via an aromatic linker. The glucuronide acts as a substrate that is specifically hydrolyzed by β-glucuronidase, leading to the cleavage of the bond and release of the functionalized platinum complex in the high-concentration enzymatic environment of necrotic tumor areas. acs.org This design offers a pathway to regulate the tissue distribution and release of drugs from non-internalizing conjugates, providing a complementary approach to antibody-based targeting. cd-bioparticles.net
These alternative platforms highlight the versatility of the β-glucuronide linker as a modular component in designing stimuli-responsive therapeutic systems for targeted drug delivery.
Advanced Analytical and Spectroscopic Characterization of A Glucuronide Dpbd Peg5 Nh2 and Its Conjugates
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conjugate Integrity and Component Confirmationdntb.gov.ua
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural characterization of the A-Glucuronide-dPBD-PEG5-NH2 drug-linker. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, researchers can confirm the presence and connectivity of each constituent part: the β-glucuronide moiety, the pyrrolobenzodiazepine (PBD) dimer warhead, the PEG5 spacer, and the terminal amine group.
For the final antibody-drug conjugate, NMR is less commonly used for the entire large protein structure but is invaluable for confirming the successful conjugation of the linker to the antibody, often by analyzing fragments after enzymatic digestion. The technique helps ensure that the conjugation process does not alter the chemical structure of the payload and that the linker is intact.
Table 1: Representative ¹H NMR Chemical Shift Assignments for Key Components
| Component | Functional Group | Expected Chemical Shift (ppm) | Description |
| β-Glucuronide | Anomeric Proton (H-1) | 4.5 - 5.5 | Confirms the β-configuration of the glycosidic bond. |
| PBD Dimer | Aromatic Protons | 6.5 - 8.0 | Signals characteristic of the PBD aromatic rings. |
| Imine Proton (C11-H) | 7.5 - 8.5 | A key proton indicating the reactive part of the warhead. | |
| PEG5 Linker | Methylene Protons (-CH₂CH₂O-) | 3.5 - 3.7 | A strong, repeating signal confirming the PEG chain integrity. |
| Amine | Terminal NH₂ Protons | 2.5 - 3.5 | Signals confirming the presence of the conjugation handle. |
Note: This table presents expected chemical shift ranges. Actual values are dependent on the solvent and specific molecular environment.
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Profilingcellmosaic.comnih.gov
Mass spectrometry (MS) is an essential technique for verifying the molecular weight of the A-Glucuronide-dPBD-PEG5-NH2 drug-linker and for profiling impurities. enovatia.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition. enovatia.com For the drug-linker, this analysis confirms successful synthesis and identifies any synthesis-related impurities or degradation products. enovatia.com
When analyzing the complete ADC, liquid chromatography-mass spectrometry (LC-MS) is employed to determine the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody. enovatia.comnih.gov By deconvoluting the mass spectrum of the intact ADC, a distribution of species with different numbers of attached drug-linkers can be observed, providing critical information on the heterogeneity of the conjugate. enovatia.com
Table 2: Molecular Weight Verification of A-Glucuronide-dPBD-PEG5-NH2
| Parameter | Value | Source |
| Molecular Formula | C₇₈H₁₀₁N₇O₃₅ | |
| Theoretical Molar Mass | 1696.67 g/mol | |
| Observed Mass (HRMS) | 1696.67± 0.01 Da | Representative Data |
| Technique | Electrospray Ionization (ESI-MS) |
UV-Vis Spectroscopy for Concentration Determination and Chromophore Analysischembk.com
UV-Vis spectroscopy is a straightforward and robust method used for determining the concentration of both the drug-linker and the final ADC in solution. This technique relies on the Beer-Lambert law, which relates absorbance to concentration. The protein component of an ADC has a characteristic absorbance maximum at approximately 280 nm due to tryptophan and tyrosine residues.
The pyrrolobenzodiazepine (PBD) dimer component of the drug-linker possesses its own unique chromophore that absorbs light at a different wavelength, typically around 330 nm. nih.gov By measuring the absorbance at both 280 nm and 330 nm, it is possible to calculate not only the total protein concentration but also the concentration of the conjugated PBD payload, which allows for an independent determination of the drug-to-antibody ratio.
Table 3: Spectroscopic Properties for ADC Concentration and DAR Calculation
| Component | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Application |
| Antibody | ~280 nm | Varies by antibody (~210,000 M⁻¹cm⁻¹) | Protein Concentration |
| PBD Dimer | ~330 nm | Varies by PBD structure (~10,000 M⁻¹cm⁻¹) | Payload Concentration & DAR Calculation |
Chromatographic Techniques for Purity, Homogeneity, and Stability Evaluationscellmosaic.comchembk.comadcreview.com
Chromatographic methods are indispensable for assessing the purity, homogeneity, and stability of A-Glucuronide-dPBD-PEG5-NH2 and its conjugates. These techniques separate molecules based on their physicochemical properties.
High-Performance Liquid Chromatography (HPLC) for Purity and Retention Analysiscellmosaic.com
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a primary method for assessing the purity of the A-Glucuronide-dPBD-PEG5-NH2 drug-linker. The technique separates the target compound from unreacted starting materials, reagents, and any by-products generated during synthesis. The purity is typically determined by the relative area of the main peak in the chromatogram.
Table 4: Representative RP-HPLC Purity Analysis of A-Glucuronide-dPBD-PEG5-NH2
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 330 nm |
| Retention Time | 12.5 min |
| Purity (Area %) | >98% |
Size-Exclusion Chromatography (SEC) for Oligomerization and Aggregation Assessmentchembk.com
Size-Exclusion Chromatography (SEC) is the gold-standard method for evaluating the aggregation and oligomerization of ADCs. lcms.cznih.gov This technique separates molecules based on their hydrodynamic size in solution. cellmosaic.com Larger molecules, such as aggregates, elute from the column earlier than smaller molecules, like the desired monomeric ADC. cellmosaic.com
The formation of aggregates is a critical quality attribute to monitor, as it can impact the efficacy and immunogenicity of the therapeutic. lcms.cznih.gov The hydrophilic nature of both the β-glucuronide and PEG components in the linker is designed to minimize the aggregation that can be caused by hydrophobic drug payloads. nih.gov SEC is used to confirm that the ADC preparation consists primarily of the monomeric form and to quantify the levels of dimers and other high-molecular-weight species. cellmosaic.comlcms.cz
Table 5: Typical SEC-HPLC Results for an ADC
| Species | Retention Time (min) | Relative Peak Area (%) | Specification |
| High Molecular Weight Aggregates | 7.2 | 1.2 | ≤ 2% |
| Dimer | 8.1 | 2.5 | ≤ 3% |
| Monomer | 9.5 | 96.3 | ≥ 95% |
| Fragment | 11.2 | Not Detected | ≤ 1% |
Note: The data in this table is representative of a typical high-quality ADC preparation.
In Vitro Biophysical Assays for Molecular Interactions
In vitro biophysical assays are crucial for elucidating the molecular interactions of A-Glucuronide-dPBD-PEG5-NH2, particularly after its activation to the potent pyrrolobenzodiazepine (PBD) dimer warhead. These assays provide quantitative and qualitative data on its binding to DNA and its susceptibility to enzymatic cleavage, which are central to its mechanism of action.
The cytotoxic effects of the active form of A-Glucuronide-dPBD-PEG5-NH2 are mediated by its pyrrolobenzodiazepine (dPBD) dimer component, which binds to the minor groove of DNA and forms covalent cross-links nih.gov. The interaction of the activated dPBD with DNA can be meticulously studied using techniques such as Electrophoretic Mobility Shift Assay (EMSA) and fluorescence quenching.
Electrophoretic Mobility Shift Assay (EMSA) is a technique used to detect protein-DNA or small molecule-DNA interactions. In the context of the dPBD dimer, this assay can demonstrate the formation of covalent adducts with DNA. When the dPBD dimer binds to a DNA fragment, it increases its molecular weight, causing it to migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel compared to unbound DNA. This results in a "shift" in the band's position on the gel.
The efficiency of DNA interstrand cross-linking by PBD dimers can be visualized as the conversion of single-stranded DNA to a cross-linked double-stranded form that migrates differently under denaturing conditions. Studies on structurally similar PBD dimers, such as SJG-136, have shown that DNA cross-linking can be observed at low micromolar concentrations, with the amount of single-stranded DNA decreasing as the concentration of the PBD dimer increases nih.gov.
Illustrative DNA Cross-linking Analysis by Gel Electrophoresis
| PBD Dimer Concentration (µM) | Percentage of Cross-linked DNA (%) |
| 0 (Control) | 0 |
| 0.01 | 15 |
| 0.05 | 40 |
| 0.1 | 65 |
| 0.3 | 90 |
| 1.0 | >95 |
This interactive table illustrates the dose-dependent increase in DNA cross-linking by a PBD dimer, as would be quantified from an electrophoretic mobility shift assay.
Fluorescence Quenching assays provide another method to study the binding of the dPBD dimer to DNA. This technique relies on the change in the fluorescence of a DNA-intercalating dye or the intrinsic fluorescence of the molecule itself upon binding. When the dPBD dimer binds to DNA, it can displace a fluorescent dye or alter the DNA's conformation, leading to a decrease (quenching) of the fluorescence signal. The degree of quenching can be used to determine the binding affinity and stoichiometry of the interaction.
The A-Glucuronide moiety of the compound serves as a prodrug trigger, designed to be cleaved by the enzyme β-glucuronidase, which is found at elevated levels in the tumor microenvironment. Enzyme kinetic assays are essential to determine the efficiency and specificity of this cleavage.
These assays typically measure the rate of release of the dPBD-PEG5-NH2 payload from the glucuronide conjugate over time in the presence of β-glucuronidase. The reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the appearance of the cleavage product.
Kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max) can be determined by measuring the initial reaction rates at various substrate concentrations. A low K_m value indicates a high affinity of the enzyme for the substrate, while a high V_max indicates a rapid cleavage rate. Studies on similar glucuronide linkers have demonstrated that they are stable in plasma but are rapidly cleaved in the presence of β-glucuronidase nih.govresearchgate.net.
Representative Enzyme Kinetic Parameters for β-Glucuronidase Cleavage
| Substrate | K_m (µM) | V_max (µmol/min/mg) | Cleavage Efficiency (V_max/K_m) |
| A-Glucuronide-dPBD-PEG5-NH2 | 50 | 1.2 | 0.024 |
| p-nitrophenyl glucuronide (control) | 150 | 5.0 | 0.033 |
This interactive table presents hypothetical kinetic parameters for the cleavage of A-Glucuronide-dPBD-PEG5-NH2 by β-glucuronidase, compared to a standard control substrate. These values would be determined through enzyme kinetic assays.
Cellular Assays for Mechanistic Investigations (Non-Efficacy Focused)
Cellular assays are critical for understanding the mechanism of action of A-Glucuronide-dPBD-PEG5-NH2 at the cellular level, following the enzymatic release of the active dPBD warhead. These assays focus on the direct consequences of DNA damage induced by the payload.
Upon entering the cell and binding to DNA, the dPBD dimer induces DNA damage, which in turn activates cellular DNA damage response pathways. A key consequence of this is the arrest of the cell cycle, preventing the cell from proceeding to mitosis with damaged DNA. Flow cytometry is a powerful technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Cells are typically treated with the compound, fixed, and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content. Flow cytometric analysis of the fluorescence distribution reveals the percentage of cells in each phase. PBD dimer-containing ADCs have been shown to cause a significant accumulation of cells in the G2/M phase, indicative of cell cycle arrest at this checkpoint nih.gov.
Representative Cell Cycle Distribution after Treatment with Activated dPBD
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Cells in Sub-G1 (Apoptosis) |
| Untreated Control | 65 | 15 | 20 | 2 |
| Activated dPBD (24h) | 20 | 10 | 65 | 5 |
| Activated dPBD (48h) | 15 | 5 | 60 | 20 |
This interactive table illustrates the expected shift in cell cycle distribution in a cancer cell line following treatment with the activated dPBD payload, as measured by flow cytometry.
The extensive DNA damage caused by the dPBD dimer, if not repaired, ultimately leads to the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.
Biochemical assays can be used to measure the activity of key executioner caspases, such as caspase-3 and caspase-7. These assays often use a substrate that, when cleaved by the active caspase, produces a fluorescent or luminescent signal. An increase in this signal indicates the activation of the apoptotic pathway. Studies with PBD dimer-containing ADCs have demonstrated a dose-dependent increase in caspase-3/7 activity following treatment, confirming the induction of apoptosis nih.govacs.org.
Representative Caspase-3/7 Activation Assay Results
| Treatment Concentration (nM) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| 0 | 1.0 |
| 1 | 1.5 |
| 10 | 2.8 |
| 100 | 4.5 |
| 1000 | 6.2 |
This interactive table shows the expected dose-dependent increase in caspase-3/7 activity in cancer cells treated with the activated dPBD payload, indicating the induction of apoptosis.
Challenges, Limitations, and Future Research Trajectories in A Glucuronide Dpbd Peg5 Nh2 Research
Synthetic Complexities and Scalability for Production of A-Glucuronide-dPBD-PEG5-NH2
The synthesis of A-Glucuronide-dPBD-PEG5-NH2 is a multi-step process involving the assembly of three distinct components: the β-glucuronide trigger, the pyrrolobenzodiazepine (PBD) dimer payload, and the PEG5-NH2 linker. Each component presents its own synthetic challenges, and their combination into a single, pure entity adds further complexity.
The synthesis of payloads for ADCs, such as PBD dimers, is often a labor-intensive, multi-step process due to their intricate structures. njbio.com PBD dimers, in particular, are ultrapotent molecules that require very high containment facilities for safe handling. contentstack.com The stereochemical control during synthesis is absolutely necessary for their biological activity. contentstack.com
Furthermore, the conjugation of these components to a monoclonal antibody (mAb) to form an ADC introduces another layer of complexity. nih.gov Achieving a consistent drug-to-antibody ratio (DAR) is critical, as it directly impacts the efficacy and safety of the final conjugate. mabplexinc.commabplexinc.com Inconsistent conjugation can lead to a heterogeneous mixture of ADC species, making characterization and manufacturing difficult. nih.govmabplexinc.com
The biggest challenges in ADC manufacturing are scalability and consistency. mabplexinc.commabplexinc.com Transitioning from laboratory-scale synthesis to large-scale, GMP-compliant production for potential clinical use is a significant hurdle. mabplexinc.commabplexinc.com This requires robust and optimized processes to ensure minimal waste of expensive materials like the mAb and the payload-linker complex, which can save millions of dollars during development. mabplexinc.com
Key Synthetic and Scalability Challenges:
| Challenge | Description | Implication for A-Glucuronide-dPBD-PEG5-NH2 |
| Multi-step Synthesis | The assembly of the glucuronide, PBD dimer, and PEG linker is a complex and lengthy process. njbio.com | High cost of goods, potential for low overall yield. |
| Handling of Potent Compounds | PBD dimers are highly cytotoxic, requiring specialized containment facilities. contentstack.com | Increased manufacturing costs and safety protocols. |
| Stereochemical Control | The specific 3D arrangement of atoms in the PBD dimer is crucial for its DNA cross-linking activity. contentstack.com | Requires precise and controlled synthetic methods. |
| Consistent Conjugation | Achieving a uniform number of drug-linker molecules per antibody (DAR) is difficult. mabplexinc.commabplexinc.com | Heterogeneity of the final ADC product can affect performance. |
| Scalability | Transitioning from small-scale lab synthesis to large-scale industrial production is a major obstacle. mabplexinc.commabplexinc.com | Requires significant process development and optimization. |
Optimization of In Vitro Enzymatic Activation and Release Profiles for Specific Biological Applications
The A-Glucuronide moiety in the linker is designed to be cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomes of tumor cells. creative-biolabs.comcreativebiolabs.net This enzymatic cleavage is the critical step for releasing the potent dPBD payload at the target site. acs.org
The efficiency of this release is dependent on several factors, including the concentration of β-glucuronidase in the tumor microenvironment and within the target cells. nih.govbiopharminternational.com Optimizing the linker's susceptibility to enzymatic cleavage is crucial. The rate of hydrolysis can be influenced by the specific chemical structure of the glucuronide conjugate. researchgate.net Studies have shown that cysteine-quenched derivatives of glucuronide-drug linkers are effective substrates for E. coli β-glucuronidase, leading to facile drug release. acs.orgnih.gov
The release profile needs to be finely tuned for different biological applications. A rapid release might be desirable for highly proliferative tumors, while a slower, more sustained release could be beneficial in other contexts. The kinetics of drug release in the presence of β-glucuronidase can be studied in vitro to understand and predict in vivo behavior. researchgate.net
Future research will likely focus on developing glucuronide linkers with varying sensitivities to β-glucuronidase, allowing for the creation of ADCs with tailored release profiles for specific cancer types or even individual patient characteristics.
Refinement of Linker Design for Enhanced Molecular Targeting and Controllable Release within Conjugates
The linker is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic properties. The design of the linker connecting the A-Glucuronide trigger to the dPBD payload and ultimately to the antibody is a key area for refinement.
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as the PEG5 unit in A-Glucuronide-dPBD-PEG5-NH2, is a strategy to improve the hydrophilicity of the ADC. nih.govresearchgate.net Highly hydrophobic drugs can lead to ADC aggregation, which can negatively impact stability and performance. creative-biolabs.comcreativebiolabs.net The hydrophilic nature of the β-glucuronide itself also helps to mitigate this issue. creative-biolabs.comcreativebiolabs.net The positioning and configuration of the PEG unit must be carefully tuned to achieve improved stability and pharmacokinetics. nih.govresearchgate.net
Self-immolative spacers are often incorporated into linker designs. After the enzymatic cleavage of the glucuronide, these spacers undergo a spontaneous chemical reaction to release the unmodified payload. acs.org This ensures that the potent PBD dimer is liberated in its fully active form.
Future advancements in linker design will focus on creating novel architectures that provide even greater control over drug release. This could involve the development of linkers that respond to multiple stimuli within the tumor microenvironment, further enhancing the specificity of drug delivery.
Key Considerations in Linker Design:
| Feature | Purpose | Benefit for A-Glucuronide-dPBD-PEG5-NH2 |
| β-Glucuronide Trigger | Enzymatic cleavage site. creative-biolabs.comcreativebiolabs.net | Targeted drug release in the tumor microenvironment. |
| PEG Spacer | Increases hydrophilicity. nih.govresearchgate.net | Improves solubility, reduces aggregation, and can extend circulation time. |
| Self-immolative Moiety | Spontaneous release of the payload after trigger cleavage. | Ensures the release of the unmodified, fully active PBD dimer. |
| Conjugation Chemistry | Method of attaching the linker to the antibody. abzena.com | Site-specific conjugation can lead to more homogeneous and well-defined ADCs. |
Development of Advanced Analytical Tools for Comprehensive Characterization of Complex Conjugates
The structural complexity and heterogeneity of ADCs present significant analytical challenges. intertek.comyoutube.com A comprehensive suite of analytical techniques is required to characterize these molecules fully and ensure their quality and consistency. veranova.compharmafocusamerica.com
Mass spectrometry (MS) is a cornerstone technique for ADC analysis. It can be used to determine the molecular weight of the intact ADC, confirm the drug-to-antibody ratio (DAR), and identify the sites of conjugation. intertek.com Coupled with liquid chromatography (LC-MS), it provides a powerful tool for separating and identifying different ADC species. drugtargetreview.com
Chromatographic techniques, such as size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC), are used to assess aggregation and the distribution of drug-linked forms. pharmafocusamerica.com
The future of ADC analysis lies in the development of even more advanced and integrated analytical platforms. drugtargetreview.com High-resolution mass spectrometry will allow for more detailed characterization of ADC metabolites and their pharmacokinetics. drugtargetreview.com Automation and miniaturization, such as microfluidic LC-MS/MS platforms, will enhance throughput and reproducibility. drugtargetreview.com
Conceptual Pathways for Broadening Academic Research Applicability beyond Current Paradigms
While the primary application of A-Glucuronide-dPBD-PEG5-NH2 is in the development of ADCs for cancer therapy, the underlying technology has broader potential in academic research.
The β-glucuronidase-cleavable linker system could be adapted for the targeted delivery of other types of molecules, such as fluorescent probes for biological imaging or small molecule inhibitors for studying cellular pathways. By conjugating these molecules to antibodies or other targeting ligands, researchers could achieve cell-specific delivery and activation.
Furthermore, the challenges associated with ADC development, such as overcoming drug resistance and understanding the complex interplay between the ADC and the immune system, provide fertile ground for academic investigation. Research into the mechanisms of action of PBD dimers and the factors influencing the efficacy of glucuronide-based ADCs can provide fundamental insights into cancer biology and drug delivery. mdpi.comucl.ac.uk
The development of novel linker technologies and conjugation strategies will also continue to be an active area of academic research, pushing the boundaries of what is possible in targeted therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
